6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethyl group at the 6th position and a tetrahydro ring system, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through several synthetic routes. One common method involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia. The final step involves a ruthenium-catalyzed enantioselective transfer hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes as mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it an attractive target for antiviral chemotherapy . The compound’s effects are mediated through its binding to these molecular targets, leading to inhibition of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A closely related compound with similar structural features and biological activities.
1,5-Naphthyridine: Another naphthyridine derivative with a different arrangement of nitrogen atoms, exhibiting a variety of biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and its diverse biological applications.
Uniqueness
6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific functionalization with an ethyl group at the 6th position and its tetrahydro ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
6-ethyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C10H14N2/c1-2-12-7-5-10-9(8-12)4-3-6-11-10/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
YFTLNZDXGKPPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=N2 |
Origin of Product |
United States |
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